molecular formula C18H28N2O2 B2411756 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide CAS No. 954019-26-2

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2411756
CAS No.: 954019-26-2
M. Wt: 304.434
InChI Key: JGVUVUACFFSCAI-UHFFFAOYSA-N
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Description

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide” typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the piperidine ring with 2-methoxyethyl halide under basic conditions.

    Acetamide Formation: The final step involves the reaction of the piperidine derivative with m-tolyl acetic acid or its derivatives in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.

Biology

In biological research, such compounds may be studied for their potential pharmacological activities, including their effects on various biological targets.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and resins.

Mechanism of Action

The mechanism of action of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide” would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyl)acetamide
  • N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyl)acetamide

Uniqueness

The unique structural features, such as the specific substitution pattern on the aromatic ring and the presence of the methoxyethyl group, can influence the compound’s biological activity and chemical reactivity, distinguishing it from similar compounds.

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a synthetic compound with a complex structure that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a piperidine ring, a methoxyethyl group, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological properties. The synthesis typically involves several steps:

  • Formation of the Piperidine Intermediate : Alkylation of piperidine with 2-methoxyethyl chloride under basic conditions.
  • Introduction of the Acetamide Group : Reaction of the piperidine intermediate with acetic anhydride or acetyl chloride.
  • Coupling with m-Tolyl Group : Final coupling step with m-tolylamine to yield the target compound.

This compound is believed to interact with various molecular targets, particularly G-protein coupled receptors (GPCRs) and ion channels. These interactions can modulate receptor activity, leading to various biological effects such as analgesic, anti-inflammatory, or potential anti-cancer activities.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds, suggesting that modifications in structure can significantly influence biological efficacy. For instance, compounds with similar piperidine structures have shown promising results against different cancer cell lines:

CompoundCell LineIC50 (μM)
4bA-5490.00803
4eMDA-MB-2310.0103

These results indicate that structural variations can enhance potency against specific cancer types, highlighting the importance of further exploration of this compound in cancer research .

Antimicrobial Activity

The presence of the piperidine moiety has been linked to increased antimicrobial activity in similar compounds. Studies have shown that derivatives with piperidine structures exhibit moderate to potent activity against gram-positive bacteria. The structure-activity relationship (SAR) indicates that modifications can lead to enhanced solubility and bioactivity compared to traditional acetamides .

Comparative Analysis with Similar Compounds

This compound can be compared with other derivatives such as:

Compound NameStructure FeaturesBiological Activity
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamideOrtho-substitutedPotentially different due to steric effects
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamidePara-substitutedVarying reactivity and pharmacological profiles

The unique substitution pattern in this compound is crucial for its specific biological activities .

Case Studies and Research Findings

Research has indicated that compounds similar in structure to this compound have been subjected to molecular docking studies, revealing significant binding affinities to target proteins involved in cancer progression. For example, certain derivatives demonstrated high binding affinities (−9.3507 kcal/mol), suggesting their potential as therapeutic agents .

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-15-4-3-5-17(12-15)13-18(21)19-14-16-6-8-20(9-7-16)10-11-22-2/h3-5,12,16H,6-11,13-14H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVUVUACFFSCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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